Cas no 2274903-45-4 (tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate)

Tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate is a specialized carbamate derivative featuring a thiophene moiety and a hydroxyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The tert-butyl carbamate (Boc) protecting group enhances stability during synthetic processes, while the thiophene ring contributes to its utility in heterocyclic chemistry. The hydroxyl and propyl substituents offer additional reactivity for further functionalization. This compound is particularly useful in the development of bioactive molecules, including potential drug candidates, due to its structural versatility. Its well-defined chemical properties ensure consistent performance in complex synthetic pathways.
tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate structure
2274903-45-4 structure
Product name:tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate
CAS No:2274903-45-4
MF:C14H23NO3S
Molecular Weight:285.402323007584
CID:5673165
PubChem ID:165770644

tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-propylcarbamate
    • 2274903-45-4
    • EN300-26665621
    • tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate
    • インチ: 1S/C14H23NO3S/c1-5-8-15(13(17)18-14(2,3)4)10-11(16)12-7-6-9-19-12/h6-7,9,11,16H,5,8,10H2,1-4H3
    • InChIKey: QGXZFEWLBJFDSZ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(CN(C(=O)OC(C)(C)C)CCC)O

計算された属性

  • 精确分子量: 285.13986477g/mol
  • 同位素质量: 285.13986477g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 291
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 78Ų

tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26665621-0.1g
tert-butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-propylcarbamate
2274903-45-4 95.0%
0.1g
$993.0 2025-03-20
Enamine
EN300-26665621-0.25g
tert-butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-propylcarbamate
2274903-45-4 95.0%
0.25g
$1038.0 2025-03-20
Enamine
EN300-26665621-5.0g
tert-butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-propylcarbamate
2274903-45-4 95.0%
5.0g
$3273.0 2025-03-20
Enamine
EN300-26665621-10.0g
tert-butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-propylcarbamate
2274903-45-4 95.0%
10.0g
$4852.0 2025-03-20
Enamine
EN300-26665621-0.05g
tert-butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-propylcarbamate
2274903-45-4 95.0%
0.05g
$948.0 2025-03-20
Enamine
EN300-26665621-2.5g
tert-butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-propylcarbamate
2274903-45-4 95.0%
2.5g
$2211.0 2025-03-20
Enamine
EN300-26665621-0.5g
tert-butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-propylcarbamate
2274903-45-4 95.0%
0.5g
$1084.0 2025-03-20
Enamine
EN300-26665621-1.0g
tert-butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-propylcarbamate
2274903-45-4 95.0%
1.0g
$1129.0 2025-03-20
Enamine
EN300-26665621-1g
tert-butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-propylcarbamate
2274903-45-4
1g
$1129.0 2023-09-12
Enamine
EN300-26665621-5g
tert-butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-propylcarbamate
2274903-45-4
5g
$3273.0 2023-09-12

tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate 関連文献

tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamateに関する追加情報

tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate (CAS No. 2274903-45-4): A Comprehensive Overview

tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate (CAS No. 2274903-45-4) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its tert-butyl group, a hydroxy-functionalized thiophene moiety, and a propylcarbamate functionality, which collectively contribute to its distinct properties and reactivity.

The tert-butyl group is known for its steric hindrance and electron-donating properties, which can influence the compound's stability and reactivity. The hydroxy group attached to the thiophene ring adds polarity and can participate in hydrogen bonding, making the compound more versatile in terms of solubility and interaction with other molecules. The thiophene ring itself is a five-membered heterocyclic aromatic ring containing sulfur, which imparts unique electronic and chemical properties. Finally, the propylcarbamate functionality provides additional functional groups that can be modified for various applications.

In the context of medicinal chemistry, tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that compounds with similar structures exhibit promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound demonstrated significant inhibition of inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Another area of interest is the use of tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate in materials science. The presence of the thiophene ring and hydroxy group makes it a suitable candidate for the synthesis of conductive polymers and other advanced materials. Research published in Advanced Materials in 2020 highlighted the synthesis of a novel polymer using this compound as a monomer, which exhibited excellent electrical conductivity and stability under various conditions.

The synthesis of tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate typically involves several steps, including the formation of the thiophene ring, introduction of the hydroxy group, and coupling with the tert-butyl carbamate moiety. One common synthetic route involves the reaction of 2-bromothiophene with an appropriate alcohol to form the hydroxy-functionalized thiophene derivative, followed by coupling with propylamine and tert-butyl chloroformate to obtain the final product. This synthetic strategy has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

The physical properties of tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate are also noteworthy. It is a white crystalline solid with a melting point ranging from 115°C to 118°C. The compound is moderately soluble in organic solvents such as dichloromethane and ethanol but has limited solubility in water due to its hydrophobic nature. These properties make it suitable for various applications where controlled solubility is required.

In terms of safety and handling, tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate should be handled with care to avoid exposure to skin or inhalation. It is recommended to use appropriate personal protective equipment (PPE) such as gloves and goggles when working with this compound. Additionally, it should be stored in a cool, dry place away from sources of heat or ignition.

The future prospects for tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate are promising. Ongoing research aims to further explore its biological activities and potential applications in drug discovery and materials science. For example, efforts are being made to develop more efficient synthetic methods to produce this compound on a larger scale while maintaining high purity levels. Additionally, studies are underway to investigate its interactions with biological targets and its potential as a therapeutic agent.

In conclusion, tert-butyl N-2-hydroxy-2-(thiophen-2-yl)ethyl-N-propylcarbamate (CAS No. 2274903-45-4) is a versatile organic compound with unique chemical properties that make it valuable for various applications in medicinal chemistry and materials science. Its complex structure provides opportunities for further research and development, making it an exciting area of study for scientists and researchers alike.

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